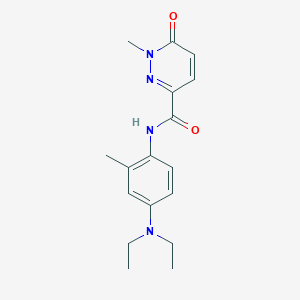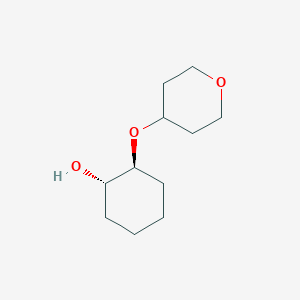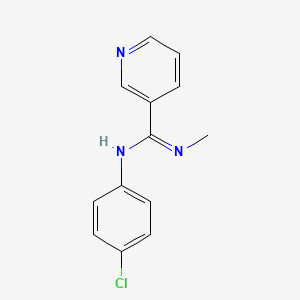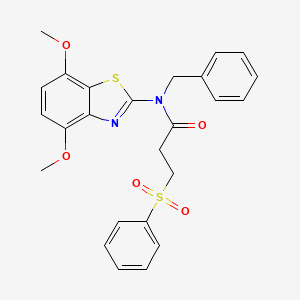
N-(4-(二乙氨基)-2-甲基苯基)-1-甲基-6-氧代-1,6-二氢哒嗪-3-甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-(Diethylamino)-2-methylphenyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide is a synthetic organic compound known for its diverse chemical properties and potential applications in various fields of research. This compound is characterized by its unique structure, consisting of a diethylamino group, a methylphenyl group, and a dihydropyridazine core.
科学研究应用
N-(4-(Diethylamino)-2-methylphenyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide has garnered interest in multiple research domains:
Chemistry: Utilized in the synthesis of complex organic molecules and as a key intermediate in developing new chemical entities.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its pharmacological activities, including potential anti-inflammatory, antimicrobial, and anticancer properties.
Industry: Used in the development of specialty chemicals, dyes, and polymers due to its stable structure and reactivity.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-(diethylamino)-2-methylphenyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide generally involves multi-step processes. Initially, the diethylamino group is introduced to a methylphenyl precursor through a nucleophilic substitution reaction. Following this, the resulting intermediate undergoes cyclization with appropriate reagents to form the dihydropyridazine ring. The final step involves the addition of a carboxamide group to the pyridazine ring under controlled conditions. Common reagents used include diethylamine, methylphenyl halides, and carboxylic acid derivatives. Reaction conditions such as temperature, pH, and solvents are meticulously optimized to ensure high yields and purity.
Industrial Production Methods: On an industrial scale, the synthesis may be streamlined by employing continuous flow reactors and automated synthesis platforms. This allows for better control over reaction parameters and scalability. Industrial methods emphasize cost-effectiveness, safety, and environmental considerations.
化学反应分析
Types of Reactions: N-(4-(Diethylamino)-2-methylphenyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide can participate in various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the diethylamino and methylphenyl groups, leading to the formation of corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions typically occur at the carboxamide group, converting it into amines or alcohols depending on the reducing agents and conditions used.
Substitution: Electrophilic and nucleophilic substitutions can take place on the aromatic ring and the pyridazine core, introducing various functional groups.
Common Reagents and Conditions:
Oxidizing agents such as potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reducing agents like sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution reactions often use halogenating agents, Grignard reagents, and organometallic compounds.
Major Products:
Oxidized derivatives (e.g., nitroso, nitro, or hydroxyl compounds).
Reduced forms (e.g., amines, alcohols).
Functionalized products with various substituents on the aromatic ring or pyridazine core.
作用机制
The mechanism by which the compound exerts its effects: The biological activity of N-(4-(diethylamino)-2-methylphenyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide is primarily attributed to its interaction with specific molecular targets. The diethylamino group can engage in hydrogen bonding and electrostatic interactions with biological receptors or enzymes.
Molecular targets and pathways involved:
The compound may interact with key enzymes in metabolic pathways, inhibiting or modulating their activity.
It can bind to DNA or RNA, affecting gene expression and protein synthesis.
Potential pathways involved include the MAPK/ERK pathway, apoptotic pathways, and microbial metabolic pathways.
相似化合物的比较
When compared to similar compounds, N-(4-(diethylamino)-2-methylphenyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide stands out due to its unique combination of functional groups and structural features. Similar compounds might include:
N-(4-(dimethylamino)-2-methylphenyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide
N-(4-(diethylamino)-2-ethylphenyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide
In comparison, the presence of diethylamino and methylphenyl groups in the structure of N-(4-(diethylamino)-2-methylphenyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide may confer distinct electronic and steric properties, affecting its reactivity and interactions with other molecules.
By maintaining a consistent structure, it paves the way for reliable performance in research and industrial applications, illustrating the significance of each functional group and how slight modifications can lead to diverse properties and uses
属性
IUPAC Name |
N-[4-(diethylamino)-2-methylphenyl]-1-methyl-6-oxopyridazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O2/c1-5-21(6-2)13-7-8-14(12(3)11-13)18-17(23)15-9-10-16(22)20(4)19-15/h7-11H,5-6H2,1-4H3,(H,18,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFRPCRQVYUIZIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC(=C(C=C1)NC(=O)C2=NN(C(=O)C=C2)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-methoxyphenyl)-2-((4-oxo-1-(4-sulfamoylphenyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2567219.png)
![1-[(3aR,6aS)-octahydropyrrolo[3,4-c]pyrrol-2-yl]prop-2-yn-1-one; trifluoroacetic acid](/img/structure/B2567220.png)
![Ethyl 5,7-dimethyl-2-(methylthio)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B2567221.png)

![N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]pyrazine-2-carboxamide](/img/structure/B2567226.png)
![7-[(2-cyclohex-1-en-1-ylethyl)amino]-2-phenyl-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2567228.png)


![5,7-Dimethyl-2-thiophen-2-ylpyrazolo[1,5-a]pyrimidine](/img/new.no-structure.jpg)
![4-(dimethylsulfamoyl)-N-({5-[({[(furan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-oxadiazol-2-yl}methyl)benzamide](/img/structure/B2567233.png)


![1-(1,3-Thiazol-2-yl)-4-{2-[3-(trifluoromethyl)phenyl]acetyl}piperazin-2-one](/img/structure/B2567239.png)
